Bienvenue dans la boutique en ligne BenchChem!

2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Lipophilicity Drug-likeness Physicochemical profiling

2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS 1363382-08-4; IUPAC: tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate; MFCD22415198) is a heteroatom-rich spirocyclic building block of the oxa-diazaspiro[4.5]decane class, with molecular formula C12H20N2O4 and molecular weight 256.30 g/mol. It features a conformationally rigid spiro[4.5]decane core incorporating an endocyclic oxygen atom (8-oxa) and a cyclic carbamate carbonyl (7-oxo) within the six-membered ring, together with a Boc-protected pyrrolidine nitrogen at the 2-position.

Molecular Formula C12H20N2O4
Molecular Weight 256.302
CAS No. 1363382-08-4
Cat. No. B596921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
CAS1363382-08-4
Molecular FormulaC12H20N2O4
Molecular Weight256.302
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCOC(=O)N2
InChIInChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(8-14)5-7-17-9(15)13-12/h4-8H2,1-3H3,(H,13,15)
InChIKeyQTLHYQWDUPJIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS 1363382-08-4) – A Boc-Protected Oxa-Diazaspiro Building Block for Medicinal Chemistry


2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS 1363382-08-4; IUPAC: tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate; MFCD22415198) is a heteroatom-rich spirocyclic building block of the oxa-diazaspiro[4.5]decane class, with molecular formula C12H20N2O4 and molecular weight 256.30 g/mol . It features a conformationally rigid spiro[4.5]decane core incorporating an endocyclic oxygen atom (8-oxa) and a cyclic carbamate carbonyl (7-oxo) within the six-membered ring, together with a Boc-protected pyrrolidine nitrogen at the 2-position . The compound is supplied at >95% purity by multiple vendors including Fluorochem, AKSci, Achemblock, and Sigma-Aldrich (AldrichCPR PHB00024), with pricing at approximately $92–$350 per 100 mg depending on quantity and vendor [1]. Its predicted physicochemical profile includes ACD/LogP 1.19, polar surface area 68 Ų, and 6 hydrogen-bond acceptor sites, placing it within favorable drug-like chemical space with zero Rule-of-5 violations .

Why Generic 2,6-Diazaspiro[4.5]decane Analogs Cannot Substitute for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane


The 8-oxa and 7-oxo modifications in this compound create a fundamentally different physicochemical and molecular recognition profile compared to unsubstituted 2,6-diazaspiro[4.5]decane scaffolds. Incorporation of the endocyclic oxygen atom into the spirocyclic framework has been demonstrated—at the compound-class level—to improve aqueous solubility by up to 40-fold and reduce lipophilicity by approximately one log D unit relative to non-oxa spirocyclic counterparts [1]. The cyclic carbamate (7-oxo) introduces two additional hydrogen-bond acceptor sites and increases the polar surface area from approximately 42 Ų (for the non-oxa 2-Boc-2,6-diazaspiro[4.5]decane) to 68 Ų for the target compound, substantially altering passive permeability and target-binding profiles . The Boc protecting group at the pyrrolidine nitrogen further provides orthogonal synthetic handle capability that cannot be replicated by unprotected or N-benzyl analogs. Consequently, substituting this compound with a simpler 2,6-diazaspiro[4.5]decane, a regioisomeric 2,8-analog, or a de-oxa variant would yield a different log P, different solubility, different hydrogen-bonding capacity, and a different deprotection strategy—each of which can alter biological activity, pharmacokinetics, or downstream synthetic efficiency.

Quantitative Differentiation Evidence for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane vs. Closest Analogs


Reduced Lipophilicity (ACD/LogP) vs. Non-Oxa 2-Boc-2,6-diazaspiro[4.5]decane

The target compound exhibits an ACD/LogP of 1.19, which is 0.70 log units lower than the non-oxa comparator 2-Boc-2,6-diazaspiro[4.5]decane (CAS 1086394-55-9; ACD/LogP = 1.89), both predicted using the ACD/Labs Percepta Platform v14.00 . At physiological pH (7.4), the LogD difference is reversed in direction (1.87 vs. 0.13) due to the basicity of the unprotected secondary amine in the comparator, highlighting the fundamentally different ionization behaviour conferred by the oxa-oxo substitution pattern . This lower intrinsic LogP is consistent with the broader class-level observation that oxa-spirocycles reduce lipophilicity by approximately Δlog D ≈ 1 relative to non-oxa spirocycles [1].

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Non-Oxa Analog

The target compound possesses a predicted topological polar surface area (TPSA) of 68 Ų and 6 hydrogen-bond acceptor sites, compared to 42 Ų and 4 H-bond acceptors for the non-oxa comparator 2-Boc-2,6-diazaspiro[4.5]decane . The additional 26 Ų of PSA and two extra H-bond acceptors arise directly from the endocyclic oxygen (8-oxa) and the cyclic carbamate carbonyl (7-oxo) within the six-membered ring of the target . This increased polarity is accompanied by a higher density (1.2 vs. 1.1 g/cm³), higher boiling point (449.7 vs. 337.0 °C), and higher enthalpy of vaporization (70.8 vs. 58.0 kJ/mol), all reflecting stronger intermolecular forces .

Polar surface area Hydrogen bonding Molecular recognition

Class-Level Aqueous Solubility Enhancement of Oxa-Spirocycles: Up to 40-Fold vs. Non-Oxa Spirocycles

In a systematic study of over 150 oxa-spirocyclic compounds, incorporation of an oxygen atom into the spirocyclic framework was shown to increase aqueous solubility by up to 40-fold compared to analogous non-oxa spirocycles [1]. A representative head-to-head pair from the study demonstrated oxa-spirocycle 67 achieving 360 μM solubility versus only 9 μM for the non-oxa spirocycle 66, quantitating the ≥40× improvement that is directly attributable to the endocyclic oxygen [1]. While this specific pair does not directly map onto the 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane scaffold, the target compound incorporates the same critical structural feature—an endocyclic oxygen within the spirocyclic six-membered ring—that the study identifies as the causal factor for the solubility enhancement [1]. The class-level conclusion that oxa-spirocycles have dramatically higher solubility and lower lipophilicity than common spirocycles is expected to generalize to this scaffold family [1].

Aqueous solubility Oxa-spirocycle Drug development

Orthogonal Synthetic Utility: Boc Protection Combined with Cyclic Carbamate vs. De-Boc Analog

The target compound (MW 256.30) bears a Boc protecting group at the pyrrolidine nitrogen, enabling selective N-deprotection under acidic conditions (TFA or HCl) to liberate the free secondary amine for further functionalization . The de-Boc analog 7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS 1389264-35-0; MW 156.18) lacks this orthogonal handle and has markedly different physical properties: a predicted LogP of 0.06 vs. 1.19 for the Boc-protected form, boiling point 408.1 °C vs. 449.7 °C, and flash point 200.6 °C vs. 225.8 °C . The Boc group also increases the molecular weight by approximately 100 Da and provides steric bulk that can influence both the compound's reactivity and its handling characteristics (the de-Boc analog is a lower-MW, potentially more hygroscopic solid) . The cyclic carbamate (oxazolidinone-like) moiety within the six-membered ring provides additional synthetic versatility—it can participate in ring-opening reactions or serve as a masked 1,2-aminoalcohol equivalent—that is absent in the simpler 2,6-diazaspiro[4.5]decane core .

Orthogonal protection Synthetic intermediate Medicinal chemistry

Regioisomeric Differentiation: 2,6- vs. 2,8-Diazaspiro[4.5]decane Scaffold Architecture Alters Physicochemical and Application Profile

The target compound bears its Boc-protected nitrogen at the 2-position of the spiro[4.5] system (within the pyrrolidine ring), whereas the commercially prevalent 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6) carries the Boc group on the piperidine ring nitrogen at the 8-position . This regioisomeric difference results in the target having a cyclic carbamate ring (incorporating O and N at positions 8 and 6) versus the comparator's simpler diaza scaffold. The physicochemical divergence is substantial: the target has a higher molecular weight (256.30 vs. 240.34), higher density (1.2 vs. 1.073 g/cm³), and significantly higher boiling point (449.7 °C vs. 337 °C) . Functionally, the 8-Boc-2,8-diazaspiro[4.5]decane is primarily positioned as a PROTAC linker due to its dual-amine architecture after deprotection, whereas the target's oxa-oxo substitution and protected pyrrolidine nitrogen orient it toward kinase inhibitor and receptor ligand programs that benefit from the cyclic carbamate's unique hydrogen-bonding geometry [1].

Regioisomer Spirocyclic scaffold PROTAC linker

Demonstrated Pharmacological Relevance: Spirocyclic Oxa-Diaza Scaffolds Yield Nanomolar Sigma-1 Receptor Ligands

A series of 1-oxa-8-azaspiro[4.5]decane derivatives—structurally related to the oxa-spirocyclic core of the target compound—were synthesized and evaluated as sigma-1 (σ1) receptor ligands, with all seven compounds exhibiting nanomolar affinity (Ki(σ1) = 0.47–12.1 nM) and moderate selectivity over σ2 receptors (selectivity ratio 2–44 fold) [1]. A closely related patent family (WO/AR106448A1) specifically claims oxa-diazaspiro compounds with pharmacological activity toward sigma receptors for pain treatment [2]. Separately, 2,6-diazaspiro[4.5]decane derivatives have been disclosed as Rho-associated protein kinase 1 (ROCK1) inhibitors with Ki values as low as 68.3 nM (US Patent 11447505, Example E126) [3]. While the target compound itself has not been directly profiled in published receptor-binding assays, the demonstrated biological activity of scaffolds sharing its oxa-diazaspiro architecture establishes the pharmacological relevance of this chemotype class for CNS and kinase drug discovery programs [1][3].

Sigma receptor CNS drug discovery Radioligand

Optimal Research and Industrial Application Scenarios for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring a Conformationally Constrained Spirocyclic Scaffold with Enhanced Solubility

Programs targeting kinases such as ROCK1, where 2,6-diazaspiro[4.5]decane derivatives have demonstrated Ki values down to 68.3 nM [1], can leverage this compound as a functionalized building block. The Boc-protected pyrrolidine nitrogen enables selective deprotection and subsequent N-arylation or N-acylation, while the oxa-oxo substitution provides up to 40-fold higher aqueous solubility compared to non-oxa spirocycles [2], facilitating biochemical assay compatibility at higher testing concentrations without DMSO-related artifacts.

CNS Drug Discovery: Sigma Receptor Ligand Development Using the Oxa-Diazaspiro Pharmacophore

Given that 1-oxa-8-azaspiro[4.5]decane derivatives exhibit σ1 receptor Ki values as low as 0.47 nM [3], the target compound can serve as a late-stage intermediate for introducing substituents onto the pyrrolidine nitrogen after Boc deprotection. The predicted LogP of 1.19 and PSA of 68 Ų place it within the CNS drug-like chemical space , while the cyclic carbamate provides additional hydrogen-bonding capacity that may enhance receptor binding affinity and selectivity over σ2 receptors.

Antibiotic Resistance Breaker Development: Efflux Pump Inhibitor Building Block

Vendors explicitly position this oxa-diazaspiro derivative for antibiotic resistance breaker programs targeting bacterial efflux pump inhibition . The spirocyclic rigidity and heteroatom-rich composition are conducive to biofilm penetration assessment and efflux pump binding, applications where the enhanced solubility of oxa-spirocycles (up to 40-fold vs. non-oxa analogs) directly addresses the formulation and permeability challenges inherent to antibacterial drug discovery [2].

Chemical Biology: PROTAC and Bifunctional Molecule Linker with Orthogonal Deprotection

While 8-Boc-2,8-diazaspiro[4.5]decane is widely used as a PROTAC linker , the 2,6-oxa-oxo regioisomer offers distinct vector geometry: the protected pyrrolidine nitrogen and the cyclic carbamate oxygen provide different exit vectors (ca. 90° dihedral angle between the two ring planes in the spiro system) than the 2,8-analog. The Boc group can be selectively removed (TFA/DCM) to install one ligand moiety, while the cyclic carbamate can potentially be ring-opened under forcing conditions to reveal a 1,2-aminoalcohol for a second attachment point, enabling bifunctional molecule construction with unique spatial orientation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.